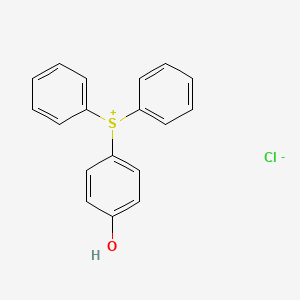
Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride
Cat. No. B3051548
Key on ui cas rn:
345580-98-5
M. Wt: 314.8 g/mol
InChI Key: YAFVTOLUUZOHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06468714B2
Procedure details


To a methylene chloride solution of 20 g of the diphenyl-4-methoxyphenylsulfonium trifluoromethanesulfonate, 90 ml of a 1 M boron tribromide-methylene chloride solution was slowly dropwise added with stirring at room temperature, and the mixture was stirred at room temperature for 2 hours. To the reaction mixture formed, methanol and distilled water were slowly added, followed by drying under reduced pressure to obtain a white crystal compound. The white crystal compound was dissolved in methanol, and ion exchange was effected using an anionic ion-exchange resin (Cl− type), followed by drying under reduced pressure to obtain 11.5 g of diphenyl-4-hydroxyphenylsulfonium chloride.

Quantity
20 g
Type
reactant
Reaction Step One

Name
boron tribromide methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C(Cl)[Cl:2].FC(F)(F)S([O-])(=O)=O.[C:12]1([S+:18]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:19]2[CH:24]=[CH:23][C:22]([O:25]C)=[CH:21][CH:20]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.B(Br)(Br)Br.C(Cl)Cl>CO>[Cl-:2].[C:12]1([S+:18]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:19]2[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2,3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.C1(=CC=CC=C1)[S+](C1=CC=C(C=C1)OC)C1=CC=CC=C1
|
|
Name
|
boron tribromide methylene chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br.C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the reaction mixture formed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
methanol and distilled water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were slowly added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by drying under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a white crystal compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by drying under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].C1(=CC=CC=C1)[S+](C1=CC=C(C=C1)O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
